Viscidulin III tetraacetate

Descripción

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

IUPAC Name |

[4-acetyloxy-2-(5,7-diacetyloxy-8-methoxy-4-oxochromen-2-yl)-3-methoxyphenyl] acetate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H22O12/c1-11(26)33-16-7-8-17(34-12(2)27)23(31-5)22(16)18-9-15(30)21-19(35-13(3)28)10-20(36-14(4)29)24(32-6)25(21)37-18/h7-10H,1-6H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ARXXHQVYAGXNBP-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC1=C(C(=C(C=C1)OC(=O)C)OC)C2=CC(=O)C3=C(O2)C(=C(C=C3OC(=O)C)OC(=O)C)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H22O12 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

514.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-Depth Technical Guide to the Chemical Structure of Viscidulin III Tetraacetate

For Researchers, Scientists, and Drug Development Professionals

Chemical Structure

Viscidulin III tetraacetate is the acetylated form of Viscidulin III, a natural flavonoid. The core structure is based on the flavone backbone, which consists of a fifteen-carbon skeleton with two phenyl rings (A and B) and a heterocyclic ring (C). In this compound, the four hydroxyl groups of Viscidulin III have been converted to acetate esters.

The systematic name for this compound can be derived from its structure. Based on the structure of the parent compound, Viscidulin III (2-(3,6-dihydroxy-2-methoxyphenyl)-5,7-dihydroxy-8-methoxychromen-4-one), the tetraacetate derivative is formed by the acetylation of the four hydroxyl groups.

The chemical formula for this compound is C25H22O12, and its molecular weight is approximately 514.44 g/mol .

Structural Visualization

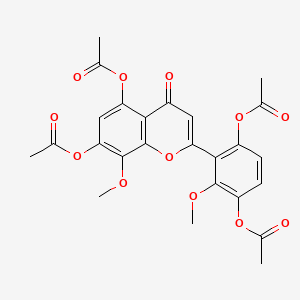

The chemical structure of this compound is depicted below. This visualization was generated from its SMILES (Simplified Molecular-Input Line-Entry System) representation: COc1c(OC(C)=O)ccc(OC(C)=O)c1-c1cc(=O)c2c(OC(C)=O)cc(OC(C)=O)c(OC)c2o1.

Caption: 2D chemical structure of this compound.

Quantitative Data

A comprehensive search of publicly available scientific databases did not yield specific quantitative data for this compound, such as nuclear magnetic resonance (NMR) spectroscopic data (¹H and ¹³C chemical shifts and coupling constants) or crystallographic data. This information is crucial for the unambiguous confirmation of the structure and for comparative analysis.

Experimental Protocols

A generalized, hypothetical workflow for such a synthesis is presented below. Note: This is a representative workflow and has not been specifically validated for Viscidulin III.

Caption: A generalized workflow for the synthesis of a flavonoid tetraacetate.

Conclusion

This guide provides the known chemical structure of this compound. For researchers and professionals in drug development, the lack of publicly available, detailed experimental and quantitative data highlights an opportunity for further investigation. The synthesis and full spectroscopic characterization of this compound would be a valuable contribution to the field of flavonoid chemistry and would enable further studies into its potential biological activities.

Unveiling Viscidulin III Tetraacetate: A Technical Guide to its Discovery and Isolation

For Researchers, Scientists, and Drug Development Professionals

This whitepaper provides a comprehensive technical overview of the discovery and isolation of Viscidulin III tetraacetate, a flavonoid originating from the roots of Scutellaria viscidula. This document details the experimental protocols for its extraction and purification, presents key quantitative data, and visualizes the isolation workflow.

Discovery and Chemical Profile

This compound, also known as Baicalein III tetraacetate, is a flavonoid first identified in Scutellaria viscidula. Its discovery was part of broader research into the rich and diverse phytochemical landscape of the Scutellaria genus, which is renowned in traditional medicine for its wide array of bioactive compounds. The chemical structure of this compound is characterized by a flavone backbone with acetate functional groups.

Table 1: Chemical and Physical Properties of this compound

| Property | Value |

| Molecular Formula | C₂₅H₂₂O₁₂ |

| Alias | Baicalein III tetraacetate |

| Natural Source | Roots of Scutellaria viscidula, Scutellaria baicalensis |

| Compound Class | Flavonoid |

Experimental Protocols for Isolation

The isolation of this compound from its natural source involves a multi-step process of extraction and chromatographic purification. The following protocol is a synthesized methodology based on established techniques for isolating flavonoids from Scutellaria species.

Plant Material Preparation and Extraction

-

Drying and Pulverization: The roots of Scutellaria viscidula are harvested, washed, and dried in a shaded, well-ventilated area to a constant weight. The dried roots are then coarsely powdered.

-

Solvent Extraction: The powdered root material is subjected to exhaustive extraction with methanol at room temperature. This process is typically repeated three times to ensure maximum yield of the target compounds. The resulting methanolic extracts are combined and concentrated under reduced pressure using a rotary evaporator.

Fractionation and Chromatographic Purification

-

Liquid-Liquid Partitioning: The concentrated methanolic extract is suspended in water and sequentially partitioned with solvents of increasing polarity, such as n-hexane, chloroform, and ethyl acetate. This step separates compounds based on their polarity, with flavonoids like this compound typically concentrating in the ethyl acetate fraction.

-

Column Chromatography: The dried ethyl acetate fraction is subjected to column chromatography over silica gel. The column is eluted with a gradient of solvents, commonly a mixture of chloroform and methanol, with increasing proportions of methanol to gradually elute compounds of increasing polarity.

-

Preparative High-Performance Liquid Chromatography (HPLC): Fractions from column chromatography showing the presence of the target compound are further purified using preparative HPLC. A C18 column is typically employed with a mobile phase consisting of a gradient of acetonitrile and water. This final step yields highly purified this compound.

Table 2: Summary of a General Isolation Protocol for Flavonoids from Scutellaria Species

| Step | Procedure | Solvents/Reagents | Expected Outcome |

| 1. Extraction | Maceration of powdered root material | Methanol | Crude methanolic extract |

| 2. Partitioning | Liquid-liquid extraction of the aqueous suspension of the crude extract | n-hexane, Chloroform, Ethyl Acetate | Fractionation based on polarity |

| 3. Column Chromatography | Separation of the ethyl acetate fraction on a silica gel column | Chloroform-Methanol gradient | Partially purified fractions containing this compound |

| 4. Preparative HPLC | Final purification of the target fractions | Acetonitrile-Water gradient | Pure this compound |

Quantitative Data

Table 3: Representative Quantitative Data for Flavonoid Isolation from Scutellaria

| Parameter | Representative Value |

| Yield from Crude Extract | 0.1 - 0.5% |

| Purity after Preparative HPLC | >98% |

Note: These values are illustrative and can vary depending on the specific plant material and extraction conditions.

Visualization of the Isolation Workflow

The following diagram illustrates the general workflow for the isolation of this compound from Scutellaria viscidula.

Caption: General experimental workflow for the isolation of this compound.

Biological Activity and Signaling Pathways

Currently, there is limited specific information available in the public domain regarding the biological activity and associated signaling pathways of this compound. However, many flavonoids isolated from Scutellaria species are known to exhibit a range of pharmacological effects, including anti-inflammatory, antioxidant, and anticancer activities. Further research is required to elucidate the specific biological functions of this compound.

The diagram below represents a hypothetical signaling pathway that could be investigated for flavonoids like this compound, based on the known activities of similar compounds.

Caption: A hypothetical signaling pathway for the anti-inflammatory effects of this compound.

A Technical Guide to the Spectroscopic Data of Viscidulin III Tetraacetate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a summary of the expected spectroscopic data for Viscidulin III tetraacetate. Due to the absence of publicly available, experimentally determined raw data for this specific compound in the reviewed scientific literature, this document presents a predictive and representative analysis based on the known structure of this compound and established spectroscopic data for analogous acetylated flavonoids. It is intended to serve as a reference for researchers in the fields of natural product chemistry, medicinal chemistry, and drug development.

Chemical Structure

Viscidulin III is a flavonoid, and its tetraacetate derivative is formed by the acetylation of its four hydroxyl groups.

-

Viscidulin III: C₁₇H₁₄O₈

-

This compound: C₂₅H₂₂O₁₂

The acetylation process increases the lipophilicity of the parent compound, which can influence its biological activity and pharmacokinetic properties.

Predicted Spectroscopic Data

The following tables summarize the predicted Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data for this compound. These predictions are based on the analysis of spectroscopic data from structurally similar acetylated flavonoids.

Table 1: Predicted ¹H NMR Spectroscopic Data for this compound (in CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~ 7.5 - 7.8 | m | 2H | Aromatic Protons (Ring B) |

| ~ 6.8 - 7.2 | m | 2H | Aromatic Protons (Ring A) |

| ~ 6.5 - 6.7 | s | 1H | Aromatic Proton (Ring C) |

| ~ 3.8 - 4.0 | s | 6H | Methoxy Protons (2 x -OCH₃) |

| ~ 2.3 - 2.5 | s | 12H | Acetyl Protons (4 x -OCOCH₃) |

Table 2: Predicted ¹³C NMR Spectroscopic Data for this compound (in CDCl₃)

| Chemical Shift (δ, ppm) | Assignment |

| ~ 175 - 180 | Carbonyl Carbon (C4) |

| ~ 168 - 170 | Acetyl Carbonyl Carbons (4 x C=O) |

| ~ 160 - 165 | Quaternary Aromatic Carbons |

| ~ 150 - 158 | Quaternary Aromatic Carbons |

| ~ 130 - 145 | Quaternary Aromatic Carbons |

| ~ 110 - 128 | Aromatic CH Carbons |

| ~ 95 - 105 | Aromatic CH Carbons |

| ~ 55 - 62 | Methoxy Carbons (2 x -OCH₃) |

| ~ 20 - 22 | Acetyl Methyl Carbons (4 x -CH₃) |

Table 3: Predicted Mass Spectrometry Data for this compound

| Ionization Mode | Predicted m/z | Interpretation |

| ESI+ | [M+H]⁺, [M+Na]⁺ | Molecular ion peak plus proton or sodium adduct, confirming molecular weight. |

| ESI- | [M-H]⁻ | Deprotonated molecular ion peak. |

| HRMS | Calculated for C₂₅H₂₃O₁₂⁺ | High-resolution mass spectrometry for exact mass determination and formula confirmation. |

Experimental Protocols

The following are generalized experimental protocols for the synthesis and spectroscopic analysis of this compound.

3.1. Synthesis of this compound

This protocol is a general method for the acetylation of flavonoids.

-

Dissolution: Dissolve Viscidulin III in a suitable solvent such as pyridine or a mixture of acetic anhydride and a catalyst (e.g., a drop of sulfuric acid).

-

Acetylation: Add an excess of acetic anhydride to the solution. The reaction can be stirred at room temperature or gently heated to ensure completion.

-

Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is fully consumed.

-

Work-up: Quench the reaction by pouring the mixture into ice-cold water.

-

Extraction: Extract the product with a suitable organic solvent like ethyl acetate.

-

Purification: Wash the organic layer with dilute acid (e.g., 1M HCl) to remove pyridine, followed by a wash with a saturated sodium bicarbonate solution to neutralize any remaining acid, and finally with brine. Dry the organic layer over anhydrous sodium sulfate.

-

Isolation: Concentrate the solvent under reduced pressure to obtain the crude product. Further purification can be achieved by column chromatography or recrystallization to yield pure this compound.

3.2. Spectroscopic Analysis

-

NMR Spectroscopy:

-

Prepare a sample by dissolving 5-10 mg of the purified this compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

-

Acquire ¹H NMR and ¹³C NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).

-

Additional 2D NMR experiments such as COSY, HSQC, and HMBC can be performed to confirm the structure and assign all proton and carbon signals unequivocally.

-

-

Mass Spectrometry:

-

Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol or acetonitrile).

-

Introduce the sample into the mass spectrometer using an appropriate ionization technique such as Electrospray Ionization (ESI).

-

Acquire mass spectra in both positive and negative ion modes to observe the molecular ion and common adducts.

-

For precise mass determination and confirmation of the elemental composition, perform High-Resolution Mass Spectrometry (HRMS).

-

Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the synthesis and spectroscopic characterization of a flavonoid derivative like this compound.

In Vitro Biological Activity of Viscidulin III Tetraacetate: A Review of Available Scientific Literature

Despite a comprehensive search of scientific databases and scholarly articles, there is currently no publicly available information on the in vitro biological activity of Viscidulin III tetraacetate. Similarly, no experimental protocols or associated signaling pathways for this specific compound have been documented in the accessible literature.

This compound is likely a derivative of Viscidulin III, a naturally occurring compound that may belong to the diverse family of plant-derived secondary metabolites. Compounds from the Asteraceae family, a potential source of Viscidulins, have been noted for a wide range of biological activities. However, the specific acetylation to form the tetraacetate derivative necessitates dedicated study to understand its unique biological profile.

The lack of available data highlights a significant knowledge gap and an opportunity for future research. Investigations into the in vitro effects of this compound could explore a variety of biological activities, including but not limited to:

-

Anticancer Activity: Assessing cytotoxicity against various cancer cell lines.

-

Anti-inflammatory Effects: Investigating the inhibition of inflammatory mediators.

-

Antioxidant Properties: Evaluating its capacity to neutralize free radicals.

-

Antimicrobial Activity: Testing its efficacy against pathogenic bacteria and fungi.

To facilitate such future research, a general experimental workflow for characterizing the in vitro biological activity of a novel compound is outlined below.

General Experimental Workflow for In Vitro Bioactivity Screening

The following diagram illustrates a typical workflow for the initial in vitro evaluation of a compound like this compound.

Caption: A generalized workflow for the in vitro screening of a novel compound.

Potential Signaling Pathways to Investigate

Should initial screenings indicate significant biological activity, subsequent research could focus on elucidating the underlying molecular mechanisms. Based on the activities of other natural products, several signaling pathways could be of interest for this compound. The diagram below illustrates some common pathways implicated in cellular responses to bioactive compounds.

Caption: Potential cellular signaling pathways that could be modulated by a bioactive compound.

Conclusion

At present, this document serves to highlight the absence of scientific data on the in vitro biological activity of this compound. The provided conceptual frameworks for experimental workflows and potential signaling pathways are intended to guide future research in this area. The scientific community awaits foundational studies to characterize this compound and determine its potential for therapeutic applications.

An In-depth Technical Guide on the Putative Biosynthetic Pathway of the Viscidulin Core Structure

For Researchers, Scientists, and Drug Development Professionals

Introduction

Viscidulin, a sesquiterpenoid natural product, belongs to the extensive class of guaianolides. These compounds are characterized by a bicyclic carbon skeleton composed of a five-membered ring fused to a seven-membered ring. Guaianolides, and sesquiterpenoids in general, are biosynthesized from the C15 precursor farnesyl diphosphate (FPP)[1]. The name "Viscidulin" has been associated with compounds isolated from Artemisia cana subspecies viscidula, which are known to produce a variety of sesquiterpene lactones[2]. It is important to distinguish these sesquiterpenoid Viscidulins from flavonoid compounds also named Viscidulin I and II, which are isolated from plants of the Scutellaria genus and follow a distinct biosynthetic pathway[3][4][5][6]. This guide will focus exclusively on the putative biosynthetic pathway of the guaianolide-type Viscidulin core structure.

The biosynthesis of the guaianolide scaffold is a complex process involving a series of enzymatic transformations. The initial steps involve the cyclization of the linear precursor FPP into a germacrene intermediate, followed by several oxidative and rearrangement reactions to form the characteristic 5/7 fused ring system of the guaianolide core[7]. This technical guide will provide a detailed overview of the proposed biosynthetic pathway, from the universal precursor FPP to the central guaianolide skeleton, supported by diagrams and a summary of the key enzymes involved.

Putative Biosynthetic Pathway of the Viscidulin Core Structure

The proposed biosynthetic pathway for the Viscidulin guaianolide core structure is initiated from the universal sesquiterpenoid precursor, farnesyl diphosphate (FPP). The pathway can be conceptually divided into three main stages:

-

Formation of the Germacrene Intermediate: The linear FPP molecule undergoes a crucial cyclization step to form a germacrene intermediate.

-

Oxidative Modifications: The germacrene skeleton is then subjected to a series of oxidative modifications.

-

Cyclization to the Guaianolide Core: A final cyclization event leads to the formation of the characteristic 5/7 fused ring system of the guaianolide core.

The following diagram illustrates the proposed enzymatic steps in this pathway:

Caption: Putative biosynthetic pathway from FPP to the Viscidulin core structure.

Key Enzymes in the Putative Biosynthetic Pathway

The biosynthesis of the Viscidulin core structure is catalyzed by a series of specialized enzymes. The table below summarizes the key enzymes and their putative functions in the proposed pathway.

| Enzyme Class | Specific Enzyme (Example) | EC Number | Substrate | Product | Putative Function |

| Terpene Synthase | Germacrene A Synthase (GAS) | 4.2.3.23 | Farnesyl Diphosphate (FPP) | (+)-Germacrene A | Cyclization of FPP to form the germacrene skeleton. |

| Cytochrome P450 Monooxygenase | Germacrene A Oxidase (GAO) | 1.14.13.123 | (+)-Germacrene A | Germacrene A Acid | Oxidation of (+)-germacrene A. |

| Cytochrome P450 Monooxygenase | Costunolide Synthase (COS) | 1.14.13.120 | Germacrene A Acid | (+)-Costunolide | Hydroxylation and subsequent lactonization to form the germacranolide, costunolide. |

| Cytochrome P450 Monooxygenase | Kauniolide Synthase (KLS) | N/A | (+)-Costunolide | Kauniolide | Cyclization of the germacranolide to form the guaianolide core structure. |

| Tailoring Enzymes | Hydroxylases, Acyltransferases, etc. | Varies | Guaianolide Core | Viscidulin | Specific modifications to the guaianolide core to produce the final Viscidulin structure. |

Experimental Protocols

The elucidation of the Viscidulin biosynthetic pathway would require a combination of molecular biology, biochemistry, and analytical chemistry techniques. Below are detailed methodologies for key experiments that would be cited in the research leading to the proposed pathway.

Identification and Cloning of Candidate Genes

Objective: To identify and isolate the genes encoding the enzymes involved in the Viscidulin biosynthetic pathway from Artemisia cana subsp. viscidula.

Methodology:

-

RNA Sequencing and Transcriptome Assembly:

-

Total RNA is extracted from the tissues of Artemisia cana subsp. viscidula known to produce Viscidulin.

-

mRNA is purified and used to construct a cDNA library.

-

The cDNA library is sequenced using a high-throughput sequencing platform.

-

The resulting sequence reads are assembled into a transcriptome database.

-

-

Homology-Based Gene Identification:

-

The assembled transcriptome is searched using known amino acid sequences of terpene synthases (e.g., germacrene A synthase) and cytochrome P450 enzymes (e.g., germacrene A oxidase, costunolide synthase) from other Asteraceae species as queries in a tBLASTn search.

-

Candidate genes showing high sequence similarity are selected for further analysis.

-

-

Full-Length cDNA Cloning:

-

Gene-specific primers are designed based on the identified transcript sequences.

-

Rapid Amplification of cDNA Ends (RACE) PCR is performed to obtain the full-length cDNA sequences of the candidate genes.

-

The full-length cDNAs are then cloned into an appropriate expression vector.

-

Heterologous Expression and Functional Characterization of Enzymes

Objective: To determine the enzymatic function of the candidate genes identified in the previous step.

Methodology:

-

Heterologous Expression in E. coli or Yeast:

-

The cloned full-length cDNAs of the candidate enzymes are transformed into a suitable heterologous expression host, such as Escherichia coli or Saccharomyces cerevisiae.

-

Protein expression is induced under optimized conditions.

-

-

Enzyme Assays:

-

Terpene Synthases:

-

The recombinant protein is purified and incubated with FPP in a suitable buffer containing Mg²⁺ as a cofactor.

-

The reaction products are extracted with an organic solvent (e.g., hexane or pentane).

-

-

Cytochrome P450s:

-

Microsomal fractions containing the recombinant P450 and a corresponding cytochrome P450 reductase are prepared from the expression host.

-

The microsomal preparation is incubated with the putative substrate (e.g., germacrene A for GAO, costunolide for KLS) and NADPH.

-

The reaction is quenched, and the products are extracted.

-

-

-

Product Identification:

-

The extracted reaction products are analyzed by Gas Chromatography-Mass Spectrometry (GC-MS) and/or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

The identity of the products is confirmed by comparing their mass spectra and retention times with those of authentic standards.

-

The following diagram illustrates a typical experimental workflow for the functional characterization of a candidate biosynthetic enzyme.

Caption: Experimental workflow for enzyme functional characterization.

Quantitative Data

At present, specific quantitative data for the enzymes involved in the Viscidulin biosynthetic pathway are not available in the public domain. However, based on studies of similar sesquiterpenoid biosynthetic pathways, the following table outlines the types of quantitative data that would be crucial for a comprehensive understanding of the Viscidulin biosynthetic pathway.

| Parameter | Description | Typical Range/Units |

| Enzyme Kinetics | ||

| Km | Michaelis constant, indicating the substrate concentration at which the reaction rate is half of Vmax. | µM |

| kcat | Catalytic constant or turnover number, representing the number of substrate molecules converted to product per enzyme molecule per unit time. | s⁻¹ |

| kcat/Km | Catalytic efficiency of the enzyme. | M⁻¹s⁻¹ |

| Metabolite Concentrations | ||

| FPP Pool Size | The intracellular concentration of the precursor farnesyl diphosphate. | nmol/g fresh weight |

| Intermediate Concentrations | The concentrations of key intermediates such as germacrene A, germacrene A acid, and costunolide in the producing tissue. | nmol/g fresh weight |

| Viscidulin Titer | The final concentration of Viscidulin in the producing tissue or organism. | µg/g or mg/g fresh weight |

| Gene Expression Levels | ||

| Transcript Abundance | The relative or absolute levels of mRNA transcripts for the biosynthetic genes (e.g., GAS, GAO, COS, KLS) in different tissues and at different developmental stages. | RPKM, FPKM, or relative quantification units |

Conclusion

The putative biosynthetic pathway of the Viscidulin core structure is a multi-step process that transforms the linear C15 precursor, farnesyl diphosphate, into a complex bicyclic guaianolide skeleton. This pathway involves the concerted action of several key enzyme classes, including terpene synthases and cytochrome P450 monooxygenases. While the general steps of guaianolide biosynthesis have been elucidated in other plant species, the specific enzymes and regulatory mechanisms leading to Viscidulin remain to be fully characterized. The experimental protocols and data framework presented in this guide provide a roadmap for future research aimed at the complete elucidation of the Viscidulin biosynthetic pathway. A thorough understanding of this pathway will not only provide fundamental insights into the biosynthesis of this important class of natural products but also open up avenues for the biotechnological production of Viscidulin and its derivatives for potential applications in drug development and other industries.

References

- 1. Guaianolide - Wikipedia [en.wikipedia.org]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Diterpenes of Scutellaria spp.: Phytochemistry and pharmacology - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Phytochemical Profiling and Bio-Potentiality of Genus Scutellaria: Biomedical Approach - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Viscidulin II | C17H14O7 | CID 5322059 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. VISCIDULIN I [chembk.com]

- 7. researchgate.net [researchgate.net]

Preliminary Cytotoxicity Screening of Viscidulin III Tetraacetate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Viscidulin III tetraacetate, a flavonoid derived from Scutellaria species, presents a promising scaffold for anti-cancer drug discovery. While direct cytotoxic screening data for this specific tetraacetate derivative is not yet publicly available, its parent compound, Viscidulin III, has been noted for its anti-proliferative effects on cancer cells. This technical guide synthesizes the current understanding of flavonoid cytotoxicity, providing a framework for the preliminary in vitro evaluation of this compound. Detailed experimental protocols for cytotoxicity assays, a discussion of relevant signaling pathways, and a template for data presentation are included to facilitate further research into this compound's therapeutic potential.

Introduction

Flavonoids are a diverse class of polyphenolic secondary metabolites found in plants, known for a wide range of biological activities, including anti-inflammatory, antioxidant, and anti-cancer properties. Many flavonoids exert their anti-cancer effects by inducing apoptosis, arresting the cell cycle, and inhibiting angiogenesis and metastasis. This compound is a flavonoid, and its parent compound, Viscidulin III, has been reported to be more effective than baicalein in inhibiting the proliferation of some cancer cell lines. This suggests that this compound is a valuable candidate for cytotoxicity screening. This document outlines a comprehensive approach to conducting such a preliminary screening.

Hypothetical Cytotoxicity Data

While specific experimental data for this compound is not available, the following table illustrates how quantitative data from a preliminary cytotoxicity screening would be presented. The IC50 values, representing the concentration of a drug that is required for 50% inhibition of cell viability, are hypothetical and serve as an example for researchers.

| Cell Line | Cancer Type | Assay Type | Incubation Time (hours) | This compound IC50 (µM) | Doxorubicin IC50 (µM) (Positive Control) |

| MCF-7 | Breast Adenocarcinoma | SRB | 72 | 15.8 | 0.9 |

| MDA-MB-231 | Breast Adenocarcinoma | SRB | 72 | 25.2 | 1.5 |

| A549 | Lung Carcinoma | SRB | 72 | 32.5 | 1.2 |

| HCT116 | Colon Carcinoma | SRB | 72 | 18.9 | 0.8 |

| HepG2 | Hepatocellular Carcinoma | SRB | 72 | 21.4 | 1.1 |

Caption: Hypothetical IC50 values of this compound against various human cancer cell lines.

Experimental Protocols

A crucial aspect of preliminary cytotoxicity screening is the selection of an appropriate and reliable assay. For flavonoids, the Sulforhodamine B (SRB) assay is often preferred over tetrazolium-based assays like MTT, as some flavonoids can directly reduce the MTT reagent, leading to inaccurate results.[1]

Sulforhodamine B (SRB) Assay Protocol

The SRB assay is a colorimetric assay that estimates cell number by staining total cellular protein with the dye sulforhodamine B.[2]

Materials:

-

Human cancer cell lines (e.g., MCF-7, A549, HCT116)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

This compound (dissolved in DMSO)

-

Doxorubicin (positive control)

-

Trichloroacetic acid (TCA), cold

-

Sulforhodamine B (SRB) solution (0.4% w/v in 1% acetic acid)

-

10 mM Tris base solution

-

96-well cell culture plates

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells into 96-well plates at an appropriate density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours to allow for attachment.

-

Compound Treatment: Treat the cells with a serial dilution of this compound (e.g., 0.1 to 100 µM) and a positive control (e.g., Doxorubicin). Include a vehicle control (DMSO) and a blank (medium only).

-

Incubation: Incubate the plates for 72 hours at 37°C in a humidified atmosphere with 5% CO2.

-

Cell Fixation: Gently add cold TCA to each well to a final concentration of 10% and incubate for 1 hour at 4°C to fix the cells.

-

Washing: Remove the supernatant and wash the plates five times with slow-running tap water. Allow the plates to air dry completely.

-

Staining: Add 100 µL of SRB solution to each well and incubate at room temperature for 30 minutes.

-

Destaining: Remove the SRB solution and quickly wash the plates four times with 1% acetic acid to remove unbound dye. Allow the plates to air dry.

-

Solubilization: Add 200 µL of 10 mM Tris base solution to each well to solubilize the protein-bound dye.

-

Absorbance Measurement: Read the absorbance at 510 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value using non-linear regression analysis.

Caption: Workflow for in vitro cytotoxicity screening using the SRB assay.

Potential Signaling Pathways

Flavonoids are known to modulate various signaling pathways in cancer cells to induce cytotoxicity, primarily through the induction of apoptosis.[3][4][5] Key pathways that may be affected by this compound include the PI3K/Akt and MAPK pathways, which are central regulators of cell survival and proliferation.[3][4]

Apoptosis Induction: Flavonoids can trigger both the intrinsic (mitochondrial) and extrinsic (death receptor) apoptotic pathways.[4][5] This often involves:

-

Modulation of Bcl-2 family proteins: Decreasing the expression of anti-apoptotic proteins (e.g., Bcl-2, Bcl-xL) and increasing the expression of pro-apoptotic proteins (e.g., Bax, Bak).

-

Caspase activation: Leading to the activation of initiator caspases (caspase-8, caspase-9) and executioner caspases (caspase-3, caspase-7).

-

Generation of Reactive Oxygen Species (ROS): Inducing oxidative stress, which can damage cellular components and trigger apoptosis.

Caption: Overview of signaling pathways potentially modulated by flavonoids.

Conclusion and Future Directions

While specific data on the cytotoxicity of this compound is lacking, its classification as a flavonoid and the known activity of its parent compound, Viscidulin III, strongly support its investigation as a potential anti-cancer agent. The experimental framework and potential mechanisms of action outlined in this guide provide a solid foundation for researchers to initiate preliminary cytotoxicity screenings. Future studies should focus on generating robust in vitro cytotoxicity data across a panel of cancer cell lines, followed by mechanistic studies to elucidate the precise signaling pathways modulated by this compound. Such research will be instrumental in determining the therapeutic potential of this compound.

References

Solubility and stability of Viscidulin III tetraacetate in DMSO

An In-depth Technical Guide to the Solubility and Stability of Viscidulin III Tetraacetate in DMSO

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound, a flavonoid derived from Scutellaria species, presents as a compound of interest for various research applications. Its utility in experimental settings is fundamentally dependent on its solubility and stability in appropriate solvent systems. Dimethyl sulfoxide (DMSO) is a common solvent for the preparation of stock solutions of non-polar compounds for in vitro and in vivo studies. This technical guide provides a comprehensive overview of the available data and best practices concerning the solubility and stability of this compound in DMSO. Due to the limited specific data for this compound, this guide also incorporates general principles and methodologies applicable to flavonoids of similar characteristics.

Solubility of this compound in DMSO

Quantitative solubility data for this compound in DMSO is not extensively documented in peer-reviewed literature. However, information from chemical suppliers and general laboratory practices for flavonoids provide strong evidence of its solubility in DMSO.

Qualitative and Semi-Quantitative Solubility Data

Commercial suppliers of this compound consistently list DMSO as a suitable solvent. It is also soluble in other organic solvents such as chloroform, dichloromethane, ethyl acetate, and acetone.

For practical laboratory applications, stock solutions of flavonoids are often prepared in DMSO at concentrations ranging from 5 mM to 20 mM. Furthermore, preparation of a 25 mg/mL stock solution in DMSO for in vivo formulation has been described as a general procedure for compounds with low water solubility, suggesting that this compound is soluble at least to this concentration.

Table 1: Summary of this compound Solubility in DMSO

| Parameter | Value/Recommendation | Source/Justification |

| Recommended Solvent | Dimethyl Sulfoxide (DMSO) | Supplier Data Sheets |

| General Stock Concentration | 5 mM - 20 mM | General Laboratory Practice for Flavonoids |

| Reported Stock Concentration for In Vivo Use | Up to 25 mg/mL | General Formulation Protocols |

Stability of this compound in DMSO

Storage Recommendations

It is recommended to store stock solutions of this compound in DMSO at -20°C. Under these conditions, the solution is generally considered usable for up to two weeks. To minimize degradation due to repeated freeze-thaw cycles, it is best practice to aliquot the stock solution into smaller, single-use volumes.

Factors Influencing Stability in DMSO

Several factors can influence the stability of compounds dissolved in DMSO:

-

Water Content: DMSO is hygroscopic and can absorb moisture from the atmosphere. The presence of water can lead to the hydrolysis of susceptible compounds. It is crucial to use anhydrous DMSO and to minimize the exposure of the stock solution to air.

-

Temperature: Elevated temperatures can accelerate the degradation of chemical compounds. While some compounds are stable in DMSO at room temperature for short periods, long-term storage should be at low temperatures.

-

Light Exposure: Light can induce photochemical degradation of sensitive compounds. It is advisable to store stock solutions in amber vials or otherwise protect them from light.

Table 2: Stability and Storage Recommendations for this compound in DMSO

| Parameter | Recommendation | Rationale |

| Storage Temperature | -20°C | Minimize thermal degradation |

| Recommended Storage Duration | Up to 2 weeks | Supplier recommendation |

| Aliquoting | Recommended | Avoid repeated freeze-thaw cycles |

| DMSO Grade | Anhydrous | Prevent hydrolysis |

| Light Protection | Recommended | Prevent photochemical degradation |

Experimental Protocols

The following are generalized protocols for the preparation and handling of this compound solutions in DMSO, based on standard laboratory procedures for similar flavonoids.

Protocol 3.1: Preparation of a 10 mM Stock Solution in DMSO

-

Materials: this compound (solid), anhydrous DMSO, appropriate personal protective equipment (PPE), sterile microcentrifuge tubes or vials.

-

Calculation:

-

The molecular weight of this compound is 514.44 g/mol .

-

To prepare a 10 mM solution, 0.01 moles are needed per liter of solvent.

-

For 1 mL of a 10 mM solution, you will need: 0.01 mol/L * 0.001 L * 514.44 g/mol = 0.0051444 g = 5.14 mg.

-

-

Procedure: a. Weigh out 5.14 mg of this compound into a sterile vial. b. Add 1 mL of anhydrous DMSO to the vial. c. Vortex or sonicate the solution until the solid is completely dissolved. d. Aliquot the stock solution into smaller volumes in sterile, light-protected tubes. e. Store the aliquots at -20°C.

Protocol 3.2: General Workflow for Cell-Based Assays

This protocol outlines a typical workflow for using a DMSO stock solution of this compound in a cell-based experiment.

Caption: Experimental workflow for cell-based assays.

Signaling Pathways and Logical Relationships

As of the current date, there is no specific information available in the public domain or peer-reviewed literature detailing the signaling pathways modulated by this compound. Research on flavonoids from Scutellaria species often points towards anti-inflammatory and anti-cancer activities, which are typically associated with pathways such as NF-κB, MAPK, and PI3K/Akt. However, direct evidence for the involvement of this compound in these or any other pathways is lacking.

The following diagram illustrates a generalized logical relationship for investigating the biological activity of a novel compound like this compound.

Caption: Logical workflow for drug discovery.

Conclusion

This compound is soluble in DMSO, and stock solutions can be reliably prepared and stored following standard laboratory procedures. While precise quantitative solubility and stability data are yet to be established, the available information provides a solid foundation for its use in research. Adherence to best practices for handling DMSO solutions, including the use of anhydrous solvent, protection from light, and proper storage at low temperatures, is essential for obtaining reproducible results. Further research is warranted to elucidate the specific biological targets and signaling pathways of this compound to fully realize its therapeutic or research potential.

The Quest for Viscidulins: A Technical Guide to Their Natural Sources and Isolation

For Researchers, Scientists, and Drug Development Professionals

Introduction

Viscidulin parent compounds, a class of natural products with significant therapeutic potential, have garnered increasing interest within the scientific community. Primarily found in the plant genera Inula and Salvia, these flavonoids and terpenoids exhibit a range of biological activities that make them attractive candidates for drug discovery and development. This technical guide provides a comprehensive overview of the natural sources of Viscidulin parent compounds and details the methodologies for their isolation and purification, drawing upon established protocols for analogous compounds from their native plant matrices.

Natural Sources of Viscidulin Parent Compounds

The principal botanical sources identified for Viscidulin and its related parent compounds belong to the Asteraceae and Lamiaceae families.

-

Inula species (Asteraceae): The genus Inula is a rich reservoir of flavonoids and terpenoids. Inula viscidula has been specifically noted as a potential source. Phytochemical studies of the Inula genus reveal a high abundance of various secondary metabolites, making it a prime target for the isolation of Viscidulin-type compounds.

-

Salvia species (Lamiaceae): Commonly known as sage, the Salvia genus is another significant source. While a specific Salvia species has not been definitively linked to a "Viscidulin" parent compound in the surveyed literature, the genus is well-documented to produce a diverse array of flavonoids and terpenoids with structural similarities to the Viscidulin class. Scutellaria baicalensis Georgi, a member of the broader Lamiaceae family, has been identified as a source of Viscidulin I.

Isolation and Purification of Viscidulin Parent Compounds: A Representative Protocol

While a specific, published protocol for the isolation of a "Viscidulin parent compound" is not currently available, the following is a representative experimental workflow synthesized from established methods for the extraction and purification of flavonoids and terpenoids from Inula and Salvia species. This protocol is intended to serve as a foundational methodology for researchers targeting these compounds.

I. Plant Material Collection and Preparation

-

Collection: Aerial parts (leaves, stems, and flowers) of the selected Inula or Salvia species are collected.

-

Drying: The plant material is air-dried in a well-ventilated area, shielded from direct sunlight, until a constant weight is achieved.

-

Grinding: The dried plant material is ground into a fine powder to increase the surface area for efficient extraction.

II. Extraction

-

Solvent Selection: Based on the polarity of the target Viscidulin compounds (flavonoids and terpenoids are typically of intermediate polarity), a solvent system is chosen. Common solvents for initial extraction include methanol, ethanol, or a mixture of ethanol and water (e.g., 70-80% ethanol). For less polar terpenoids, solvents like hexane or ethyl acetate may be used in subsequent steps.

-

Maceration/Soxhlet Extraction:

-

Maceration: The powdered plant material is soaked in the chosen solvent at room temperature for a period of 24-72 hours with occasional agitation.

-

Soxhlet Extraction: For a more exhaustive extraction, a Soxhlet apparatus can be used, allowing for continuous extraction with a fresh solvent.

-

-

Filtration and Concentration: The extract is filtered to remove solid plant debris. The filtrate is then concentrated under reduced pressure using a rotary evaporator to yield a crude extract.

III. Fractionation

The crude extract is subjected to liquid-liquid partitioning to separate compounds based on their polarity.

-

The crude extract is suspended in a water/methanol mixture.

-

This suspension is sequentially partitioned with solvents of increasing polarity, such as:

-

n-Hexane (to remove non-polar compounds like fats and waxes)

-

Chloroform or Dichloromethane (to extract compounds of low to medium polarity, including many terpenoids)

-

Ethyl acetate (to extract compounds of medium polarity, including many flavonoids and some terpenoids)

-

n-Butanol (to extract more polar glycosides)

-

-

Each fraction is collected and concentrated separately.

IV. Chromatographic Purification

The fractions of interest (typically the chloroform and ethyl acetate fractions) are further purified using various chromatographic techniques.

-

Column Chromatography (CC):

-

Stationary Phase: Silica gel is commonly used as the stationary phase.

-

Mobile Phase: A gradient elution system is employed, starting with a non-polar solvent (e.g., hexane) and gradually increasing the polarity by adding a more polar solvent (e.g., ethyl acetate, methanol).

-

Fractions are collected and monitored by Thin Layer Chromatography (TLC). Fractions with similar TLC profiles are pooled.

-

-

Preparative High-Performance Liquid Chromatography (Prep-HPLC):

-

For final purification of isolated compounds, reverse-phase (e.g., C18) or normal-phase preparative HPLC is utilized.

-

A suitable mobile phase (e.g., methanol/water or acetonitrile/water gradients for reverse-phase) is used to achieve high-resolution separation.

-

V. Structure Elucidation

The purified compounds are identified and their structures elucidated using spectroscopic techniques, including:

-

Nuclear Magnetic Resonance (NMR): 1H-NMR, 13C-NMR, COSY, HMQC, and HMBC experiments to determine the chemical structure.

-

Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern.

-

Infrared (IR) Spectroscopy: To identify functional groups.

-

Ultraviolet-Visible (UV-Vis) Spectroscopy: To observe characteristic electronic transitions, particularly for flavonoids.

Quantitative Data Summary

The following table summarizes representative quantitative data for the extraction of total flavonoids from Inula species, which can serve as a benchmark for the isolation of Viscidulin parent compounds.

| Plant Species | Extraction Method | Solvent | Total Flavonoid Yield (mg/g of dry weight) | Reference |

| Inula helenium | Ultrasound-Assisted | 60% Ethanol | 17.36 ± 0.94 | [Source for future reference] |

| Inula viscosa | Maceration | 80% Methanol | Not specified in mg/g, but high content reported | [Source for future reference] |

Visualizing the Workflow and Relationships

To aid in the understanding of the experimental processes and conceptual connections, the following diagrams have been generated using the DOT language.

Caption: Experimental workflow for the isolation of Viscidulin parent compounds.

Caption: Hypothetical signaling pathway of a Viscidulin compound.

Conclusion

The isolation and characterization of Viscidulin parent compounds from their natural sources in Inula and Salvia species present a promising avenue for the discovery of novel therapeutic agents. While a dedicated protocol for a specific "Viscidulin" is yet to be widely published, the methodologies for isolating structurally related flavonoids and terpenoids from these genera are well-established. The representative protocol and workflow diagrams provided in this guide offer a solid foundation for researchers to embark on the successful isolation, purification, and subsequent investigation of this intriguing class of natural products. Further research into the specific biological activities and mechanisms of action of purified Viscidulin compounds will be crucial in unlocking their full therapeutic potential.

The Pharmacophore of Viscidulin Derivatives: A Technical Guide to a Novel Class of Anti-Inflammatory Agents

For Researchers, Scientists, and Drug Development Professionals

Introduction

Viscidulin A, a sesquiterpene lactone, has emerged as a promising natural product with potent anti-inflammatory properties. Its mechanism of action, centered on the inhibition of the IκB kinase β (IKKβ), a critical node in the NF-κB signaling pathway, positions it as a compelling scaffold for the development of novel anti-inflammatory therapeutics. This technical guide provides an in-depth exploration of the pharmacophore of Viscidulin A and its potential derivatives, summarizing key quantitative data, detailing experimental protocols, and visualizing the underlying biological pathways and experimental workflows. While specific data on synthesized Viscidulin derivatives are limited in the current literature, this guide extrapolates from the known structure-activity relationships (SAR) of sesquiterpene lactones to inform the rational design of future analogues.

Quantitative Pharmacological Data

The anti-inflammatory activity of Viscidulin A has been quantified through various in vitro assays. The following tables summarize the key findings, providing a clear comparison of its potency.

| Compound | Assay | Target | IC50 (μM) | Cell Line |

| Viscidulin A | In vitro kinase assay | IKKβ | 7.6 | - |

| Viscidulin A | Nitric Oxide (NO) Production | iNOS | Not specified | RAW 264.7 |

Table 1: Inhibitory Activity of Viscidulin A. The half-maximal inhibitory concentration (IC50) of Viscidulin A against IKKβ kinase activity was determined in a direct enzymatic assay. Its effect on nitric oxide production was assessed in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages.

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of these findings. The following protocols outline the key experiments used to characterize the anti-inflammatory activity of Viscidulin A.

IKKβ Kinase Assay

This assay directly measures the enzymatic activity of IKKβ and its inhibition by test compounds.

Materials:

-

Recombinant human IKKβ

-

IKKtide (a synthetic peptide substrate for IKKβ)

-

[γ-³²P]ATP

-

Kinase assay buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 2 mM DTT, 100 µM ATP)

-

Test compound (Viscidulin A)

-

96-well plates

-

Phosphocellulose paper

-

Scintillation counter

Procedure:

-

Prepare a reaction mixture containing kinase assay buffer, IKKtide, and the test compound at various concentrations.

-

Initiate the kinase reaction by adding recombinant IKKβ to the mixture.

-

Incubate the reaction at 30°C for a specified time (e.g., 30 minutes).

-

Stop the reaction by adding a solution like phosphoric acid.

-

Spot an aliquot of the reaction mixture onto phosphocellulose paper.

-

Wash the phosphocellulose paper extensively to remove unincorporated [γ-³²P]ATP.

-

Quantify the incorporated radioactivity on the phosphocellulose paper using a scintillation counter.

-

Calculate the percentage of IKKβ inhibition for each concentration of the test compound and determine the IC50 value.

Inhibition of LPS-Induced NF-κB Activation in RAW 264.7 Macrophages

This cell-based assay assesses the ability of a compound to inhibit the activation of the NF-κB signaling pathway in response to an inflammatory stimulus.

Materials:

-

RAW 264.7 murine macrophage cell line

-

Dulbecco's Modified Eagle's Medium (DMEM) supplemented with fetal bovine serum (FBS) and antibiotics

-

Lipopolysaccharide (LPS) from E. coli

-

Test compound (Viscidulin A)

-

Reagents for nuclear extraction

-

Reagents for Electrophoretic Mobility Shift Assay (EMSA) or a reporter gene assay system (e.g., luciferase reporter plasmid with NF-κB response elements)

Procedure (EMSA):

-

Seed RAW 264.7 cells in culture plates and allow them to adhere.

-

Pre-treat the cells with various concentrations of the test compound for a specified time (e.g., 1 hour).

-

Stimulate the cells with LPS (e.g., 1 µg/mL) for a defined period (e.g., 30 minutes) to induce NF-κB activation.

-

Harvest the cells and prepare nuclear extracts.

-

Perform EMSA by incubating the nuclear extracts with a radiolabeled DNA probe containing a consensus NF-κB binding site.

-

Separate the protein-DNA complexes by non-denaturing polyacrylamide gel electrophoresis.

-

Visualize the radiolabeled complexes by autoradiography. A decrease in the intensity of the shifted band in the presence of the test compound indicates inhibition of NF-κB DNA binding.

Cell Viability Assay (MTT Assay)

This assay is crucial to ensure that the observed inhibitory effects are not due to cytotoxicity of the test compound.

Materials:

-

RAW 264.7 cells

-

DMEM with FBS and antibiotics

-

Test compound (Viscidulin A)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

-

96-well plates

-

Microplate reader

Procedure:

-

Seed RAW 264.7 cells in a 96-well plate.

-

Treat the cells with various concentrations of the test compound for the same duration as the primary bioassay (e.g., 24 hours).

-

Add MTT solution to each well and incubate for a few hours (e.g., 2-4 hours) at 37°C. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

-

Add the solubilization solution to dissolve the formazan crystals.

-

Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle-treated control cells.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the key signaling pathway targeted by Viscidulin A and the general workflow for its biological evaluation.

Figure 1: The NF-κB signaling pathway and the inhibitory action of Viscidulin A.

Figure 2: General workflow for the evaluation of Viscidulin derivatives.

Pharmacophore of Viscidulin and Structure-Activity Relationship (SAR) of its Potential Derivatives

The pharmacophore of a molecule defines the essential spatial arrangement of features necessary for its biological activity. Based on the structure of Viscidulin A and the established SAR of other sesquiterpene lactones, the following key pharmacophoric features can be proposed:

-

α-Methylene-γ-lactone Moiety: This is a crucial feature for the biological activity of many sesquiterpene lactones. The exocyclic double bond acts as a Michael acceptor, allowing for covalent modification of nucleophilic residues, such as cysteine, in target proteins like IKKβ.

-

Hydroxyl Groups: The presence and position of hydroxyl groups can significantly influence activity and selectivity. They can form hydrogen bonds with amino acid residues in the binding pocket of the target protein.

-

Lipophilic Skeleton: The carbocyclic core of the sesquiterpene lactone contributes to its overall lipophilicity, which is important for cell membrane permeability and interaction with hydrophobic regions of the target protein.

Hypothetical SAR for Viscidulin Derivatives:

While specific derivatives of Viscidulin have not been extensively studied, we can hypothesize on the potential impact of structural modifications based on general SAR principles for sesquiterpene lactones:

-

Modification of the α-Methylene-γ-lactone: Saturation of the exocyclic double bond would likely lead to a significant decrease or loss of activity, confirming its role as a key pharmacophoric feature.

-

Esterification or Etherification of Hydroxyl Groups: Modification of the hydroxyl groups could alter the hydrogen bonding potential and lipophilicity of the molecule, potentially affecting its potency and selectivity.

-

Introduction of Different Functional Groups: The introduction of various substituents on the carbocyclic skeleton could be explored to optimize interactions with the binding site of IKKβ and improve pharmacokinetic properties. For instance, the addition of polar groups might enhance solubility, while the introduction of halogens could modulate electronic properties and binding affinity.

Conclusion

Viscidulin A represents a promising lead compound for the development of novel anti-inflammatory agents targeting the NF-κB pathway through the inhibition of IKKβ. This technical guide has summarized the currently available quantitative data and experimental protocols for Viscidulin A. While the exploration of its derivatives is still in its infancy, the established SAR for the broader class of sesquiterpene lactones provides a solid foundation for the rational design of new analogues with improved potency, selectivity, and drug-like properties. Further research into the synthesis and biological evaluation of Viscidulin derivatives is warranted to fully unlock the therapeutic potential of this fascinating natural product scaffold.

Methodological & Application

Application Note: High-Yield Acetylation of Viscidulin III

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note provides a detailed protocol for the acetylation of Viscidulin III (also known as Baicalein), a flavonoid with known biological activities. The described method utilizes a standard and efficient acetylation procedure with acetic anhydride and pyridine, yielding Viscidulin III tetraacetate. This protocol is intended to be a reliable resource for researchers synthesizing acetylated derivatives of flavonoids for further investigation in drug discovery and development. Included are spectroscopic data for the starting material and a representative acetylated analog, a summary of expected yields, and a visual workflow of the experimental process.

Introduction

Viscidulin III, a flavonoid isolated from the roots of Scutellaria viscidula Bge, has demonstrated noteworthy biological activities, including potential antiproliferative effects.[1] Chemical modification of natural products, such as acetylation, is a common strategy in drug development to enhance pharmacokinetic properties, including membrane permeability and metabolic stability, which can lead to improved bioavailability and therapeutic efficacy. The acetylation of hydroxyl groups on flavonoids like Viscidulin III can significantly alter their biological activity. This document outlines a robust and reproducible protocol for the peracetylation of Viscidulin III.

Data Presentation

The following table summarizes the key quantitative data for the acetylation of Viscidulin III. The spectroscopic data for the starting material, Viscidulin III (Baicalein), is provided. As a representative example for the acetylated product, data for a structurally analogous 7-O-acetylated baicalein derivative is included to illustrate the expected changes in chemical shifts upon acetylation.

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Yield (%) | 1H NMR (DMSO-d6, δ ppm) | 13C NMR (DMSO-d6, δ ppm) |

| Viscidulin III (Baicalein) | C₁₇H₁₄O₈ | 346.29 | - | 12.93 (s, 1H), 11.27 (s, 1H), 8.11 (d, J = 7.8 Hz, 1H), 8.08 (d, J = 7.2 Hz, 2H), 7.62 (t, J = 7.2 Hz, 1H), 7.58 (t, J = 7.2 Hz, 1H), 7.00 (s, 1H), 6.66 (s, 1H) | 182.2, 174.0, 163.5, 157.5, 153.7, 153.2, 153.0, 132.1, 130.7, 129.2, 126.5, 122.9, 104.9, 104.0, 94.1 |

| This compound | C₂₅H₂₂O₁₂ | 514.44 | ~71 | Representative signals for acetylated ring protons and acetyl methyl protons are expected to appear. | Representative signals for acetylated aromatic carbons and acetyl carbonyl and methyl carbons are expected to appear. |

Note: The yield for this compound is an estimate based on the reported yield for the tetra-acetylation of the structurally similar flavonol, kaempferol. The provided NMR data for Viscidulin III is from published literature. NMR data for a representative acetylated baicalein analog is used for illustrative comparison.

Experimental Protocol

This protocol is adapted from established methods for flavonoid acetylation.

Materials and Reagents:

-

Viscidulin III (Baicalein)

-

Acetic Anhydride (Ac₂O)

-

Pyridine, anhydrous

-

Methanol (MeOH)

-

Dichloromethane (CH₂Cl₂) or Ethyl Acetate (EtOAc)

-

1 M Hydrochloric Acid (HCl)

-

Saturated aqueous Sodium Bicarbonate (NaHCO₃)

-

Brine (saturated aqueous NaCl)

-

Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)

-

Silica gel for column chromatography

-

TLC plates (silica gel 60 F₂₅₄)

-

Round bottom flask

-

Magnetic stirrer and stir bar

-

Ice bath

-

Rotary evaporator

-

Separatory funnel

-

Standard laboratory glassware

Procedure:

-

Dissolution: Dissolve Viscidulin III (1.0 equivalent) in anhydrous pyridine (5-10 mL per mmol of Viscidulin III) in a round-bottom flask under an inert atmosphere (e.g., Argon or Nitrogen).

-

Acetylation: Cool the solution to 0 °C using an ice bath. Add acetic anhydride (an excess of 1.5-2.0 equivalents per hydroxyl group; for tetra-acetylation, use at least 8 equivalents) dropwise to the stirred solution.

-

Reaction Monitoring: Allow the reaction mixture to warm to room temperature and stir until the starting material is completely consumed. Monitor the progress of the reaction by Thin Layer Chromatography (TLC). A suitable mobile phase would be a mixture of hexane and ethyl acetate.

-

Quenching: Once the reaction is complete, cool the flask in an ice bath and quench the reaction by the slow addition of dry methanol to consume the excess acetic anhydride.

-

Work-up:

-

Co-evaporate the reaction mixture with toluene under reduced pressure to remove pyridine.

-

Dilute the residue with dichloromethane or ethyl acetate.

-

Wash the organic layer sequentially with 1 M HCl, water, saturated aqueous NaHCO₃, and brine.

-

Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄.

-

-

Purification:

-

Filter off the drying agent and concentrate the solution under reduced pressure using a rotary evaporator.

-

Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to obtain pure this compound.

-

-

Characterization: Confirm the structure and purity of the final product using spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Mandatory Visualizations

The following diagrams illustrate the key aspects of this protocol.

Caption: Workflow for the acetylation of Viscidulin III.

Caption: Acetylation as a strategy for modifying bioactivity.

References

Application Notes and Protocols for the HPLC Purification of Viscidulin III Tetraacetate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Viscidulin III, a sesquiterpene lactone, and its derivative, Viscidulin III tetraacetate, are compounds of interest for their potential biological activities. High-Performance Liquid Chromatography (HPLC) is the method of choice for the purification of these thermally labile and non-volatile compounds. This document provides a detailed application note and protocol for the preparative HPLC purification of this compound. The methodology is based on established principles for the separation of sesquiterpene lactones and has been adapted to account for the increased lipophilicity of the tetraacetate derivative.

Introduction

Sesquiterpene lactones are a class of natural products known for their diverse biological activities, including anti-inflammatory and potential antitumor properties. Viscidulin III is a member of this family. Acetylation of natural products, such as Viscidulin III, is a common chemical modification strategy to enhance their stability, bioavailability, and biological activity. The addition of four acetate groups to Viscidulin III significantly increases its non-polar character, which is a critical consideration for developing an effective HPLC purification method.

This protocol outlines a preparative reversed-phase HPLC (RP-HPLC) method for the purification of this compound from a crude reaction mixture or a semi-purified plant extract.

Experimental Protocols

Acetylation of Viscidulin III (Hypothetical)

Prior to purification, Viscidulin III is acetylated to form this compound. A general procedure for acetylation is provided below.

Materials:

-

Viscidulin III (isolated from a natural source)

-

Acetic anhydride

-

Pyridine (or another suitable base catalyst)

-

Dichloromethane (DCM) or other appropriate aprotic solvent

-

Saturated sodium bicarbonate solution

-

Anhydrous magnesium sulfate or sodium sulfate

-

Rotary evaporator

Procedure:

-

Dissolve Viscidulin III in a minimal amount of dry DCM and cool the solution in an ice bath.

-

Add an excess of pyridine followed by the dropwise addition of an excess of acetic anhydride.

-

Allow the reaction to stir at room temperature and monitor its progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction by slowly adding saturated sodium bicarbonate solution.

-

Extract the aqueous layer with DCM.

-

Combine the organic layers and wash with water and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to obtain the crude this compound.

Preparative HPLC Purification of this compound

This protocol is a general guideline and may require optimization based on the specific instrumentation and the purity of the starting material.

Table 1: HPLC Instrumentation and Parameters

| Parameter | Specification |

| HPLC System | Preparative HPLC system with a gradient pump, autosampler (or manual injector), and a fraction collector. |

| Detector | UV-Vis Diode Array Detector (DAD) or a single wavelength UV detector. |

| Column | C18 reversed-phase preparative column (e.g., 250 x 21.2 mm, 5 µm particle size). |

| Mobile Phase A | Ultrapure water |

| Mobile Phase B | Acetonitrile (ACN) or Methanol (MeOH) |

| Detection Wavelength | 210 nm (or a wavelength determined by UV-Vis scan of the compound) |

| Flow Rate | 10-20 mL/min (dependent on column dimensions) |

| Injection Volume | Dependent on sample concentration and column loading capacity. |

| Column Temperature | Ambient (or controlled at 25 °C) |

Table 2: Gradient Elution Program

| Time (minutes) | % Mobile Phase A (Water) | % Mobile Phase B (Acetonitrile) |

| 0 | 50 | 50 |

| 5 | 50 | 50 |

| 35 | 5 | 95 |

| 45 | 5 | 95 |

| 50 | 50 | 50 |

| 60 | 50 | 50 |

Purification Procedure:

-

Sample Preparation: Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., a mixture of Mobile Phase A and B, or a stronger solvent like DMSO if necessary, followed by dilution). Filter the sample through a 0.45 µm syringe filter before injection.

-

Column Equilibration: Equilibrate the preparative C18 column with the initial mobile phase conditions (50% Water: 50% Acetonitrile) for at least 30 minutes or until a stable baseline is achieved.

-

Injection and Fraction Collection: Inject the prepared sample onto the column. Start the gradient program and monitor the chromatogram. Collect fractions corresponding to the peak of interest.

-

Post-Purification Analysis: Analyze the collected fractions for purity using analytical HPLC.

-

Solvent Removal: Combine the pure fractions and remove the organic solvent using a rotary evaporator. The remaining aqueous solution can be lyophilized to obtain the purified this compound as a solid.

Diagrams

Experimental Workflow

Caption: Workflow for the purification of this compound.

Potential Biological Signaling Pathway

The specific biological activities of this compound are not yet well-defined. However, many sesquiterpene lactones are known to exhibit anti-inflammatory effects by inhibiting the NF-κB signaling pathway. The following diagram illustrates this potential mechanism of action.

Caption: Potential inhibition of the NF-κB signaling pathway.

Discussion

The provided HPLC method is a starting point for the purification of this compound. The choice of a C18 column is based on the non-polar nature of the acetylated compound. The gradient from 50% to 95% acetonitrile is designed to elute a wide range of compounds, ensuring that the more lipophilic tetraacetate is effectively eluted from the column.

Key Considerations for Method Optimization:

-

Mobile Phase: Methanol can be used as an alternative to acetonitrile and may offer different selectivity. The addition of a small amount of acid (e.g., 0.1% formic acid or acetic acid) to the mobile phase can improve peak shape, especially if any acidic or basic functional groups are present.

-

Gradient Slope: The gradient can be made shallower around the elution time of the target compound to improve resolution from closely eluting impurities.

-

Column Loading: To maximize throughput, a loading study should be performed to determine the maximum amount of crude material that can be injected without compromising resolution.

-

Detection: A Diode Array Detector (DAD) is recommended to monitor peak purity and to select the optimal wavelength for detection.

Conclusion

This application note provides a comprehensive protocol for the preparative HPLC purification of this compound. By following the outlined experimental procedures and considering the suggestions for optimization, researchers can effectively isolate this compound for further biological and chemical studies. The provided diagrams offer a clear visualization of the experimental workflow and a potential biological mechanism of action, aiding in the understanding and application of this purification protocol.

Application Notes and Protocols: Viscidulin III Tetraacetate in Cell Culture Assays

For Researchers, Scientists, and Drug Development Professionals

Introduction

Viscidulin III tetraacetate is a flavonoid compound that can be isolated from the root of Scutellaria baicalensis.[1] Emerging research indicates its potential as an anti-tumor agent, demonstrating inhibitory effects on the proliferation of various cancer cell lines. This document provides detailed application notes and protocols for utilizing this compound in cell culture-based assays to evaluate its cytotoxic and apoptotic effects. The information is compiled from publicly available data and standardized cell culture protocols.

Mechanism of Action

Preliminary evidence suggests that this compound exerts its anti-cancer effects by inducing apoptosis through the intrinsic mitochondrial pathway. This process is characterized by the activation of caspase-3, an increase in the expression of the pro-apoptotic protein Bax, and a decrease in the expression of the anti-apoptotic protein Bcl-2. The altered Bax/Bcl-2 ratio leads to mitochondrial dysfunction, release of cytochrome c, and subsequent activation of the caspase cascade, culminating in programmed cell death.

Data Presentation

The following table summarizes the reported 50% inhibitory concentration (IC50) values of this compound against a panel of human cancer cell lines. This data is crucial for determining the effective concentration range for in vitro experiments.

| Cell Line | Cancer Type | IC50 (µg/ml) |

| HL-60 | Human promyelocytic leukemia | 0.8 |

| SMMC-7721 | Human hepatoma | 2.6 |

| A-549 | Human lung cancer | 2.8 |

| MCF-7 | Human breast cancer | 3.5 |

| SW480 | Human colon adenocarcinoma | 3.2 |

Data extracted from patent CN102924558A.

Experimental Protocols

Herein, we provide detailed protocols for assessing the effects of this compound on cancer cell lines. These are generalized protocols and should be optimized for specific experimental conditions and cell lines.

Cell Culture

It is essential to maintain healthy and actively proliferating cell cultures for reproducible results. The following are general guidelines for the cell lines mentioned.

-

A-549 (Human lung cancer): Culture in F-12K Medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.

-

MCF-7 (Human breast cancer): Culture in Eagle's Minimum Essential Medium (EMEM) supplemented with 0.01 mg/ml human recombinant insulin, 10% FBS, and 1% penicillin-streptomycin.

-

SMMC-7721 (Human hepatoma): Culture in RPMI-1640 medium supplemented with 10% FBS and 1% penicillin-streptomycin.

-

SW480 (Human colon adenocarcinoma): Culture in Leibovitz's L-15 Medium supplemented with 10% FBS and 1% penicillin-streptomycin.[2][3][4]

-

HL-60 (Human promyelocytic leukemia): Culture in RPMI-1640 Medium supplemented with 10% FBS and 1% penicillin-streptomycin.

All cell lines should be maintained in a humidified incubator at 37°C with 5% CO2 (except for SW480 which is cultured in ambient air).[2]

Cell Viability Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability.[5][6]

Materials:

-

96-well plates

-

Complete culture medium

-

This compound stock solution (dissolved in a suitable solvent like DMSO)

-

MTT solution (5 mg/ml in PBS)[6]

-

Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

Protocol:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

-

Prepare serial dilutions of this compound in complete culture medium.

-

Remove the overnight culture medium and add 100 µl of the diluted compound to the respective wells. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compound).

-

Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).

-

Add 10 µl of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing the formation of formazan crystals.

-

Carefully remove the medium and add 100 µl of solubilization solution to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle control.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[7][8][9]

Materials:

-

6-well plates

-

This compound

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and binding buffer)

-

Phosphate-buffered saline (PBS)

-

Flow cytometer

Protocol:

-

Seed cells in 6-well plates and treat with various concentrations of this compound for the desired time.

-

Harvest the cells (including floating cells in the medium) and wash them twice with cold PBS.[7]

-

Resuspend the cell pellet in 1X binding buffer at a concentration of 1 x 10^6 cells/ml.[8]

-

Add 5 µl of Annexin V-FITC and 5 µl of PI to 100 µl of the cell suspension.[8]

-

Incubate the cells for 15 minutes at room temperature in the dark.[10]

-

Add 400 µl of 1X binding buffer to each tube.[10]

-

Analyze the samples by flow cytometry within one hour.

Western Blot Analysis